
N-(3-chloro-4-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide
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Description
N-(3-chloro-4-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C15H12ClN5O and its molecular weight is 313.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.0730377 g/mol and the complexity rating of the compound is 396. The solubility of this chemical has been described as 1.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-chloro-4-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzamide core with a tetrazole moiety, which is known for enhancing biological activity through various mechanisms. The presence of the chloro and methyl substituents on the phenyl ring may also influence its pharmacological properties.
Anticancer Properties
Research indicates that compounds containing tetrazole rings often exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation.
Case Study: Inhibition of Tumor Growth
A study demonstrated that similar tetrazole-containing compounds inhibited tubulin polymerization, leading to cell cycle arrest at the G2/M phase. The IC50 values for these compounds ranged from 0.08 to 12.07 µM, indicating potent anticancer activity against various cell lines, including HCT-116 and MCF-7 .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The chloro and iodo substituents enhance binding affinity to specific enzymes or receptors, potentially inhibiting their activity.
- Cell Cycle Modulation : Similar compounds have been shown to disrupt the cell cycle and induce apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins such as Bcl-2 and Bax .
Comparative Analysis with Similar Compounds
Compound Name | Structure | IC50 (µM) | Biological Activity |
---|---|---|---|
This compound | Structure | TBD | Anticancer |
Compound A | Structure | 0.08 - 12.07 | Tubulin inhibitor |
Compound B | Structure | TBD | Apoptosis induction |
Synthetic Routes
The synthesis of this compound typically involves:
- Starting Materials : 3-chloro-4-methylaniline and 3-(1H-tetrazol-1-yl)benzoic acid.
- Reagents : Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).
- Solvents : Organic solvents like dichloromethane.
- Purification : Recrystallization or column chromatography.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c1-10-5-6-12(8-14(10)16)18-15(22)11-3-2-4-13(7-11)21-9-17-19-20-21/h2-9H,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAGPDYNHXXDNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322443 |
Source
|
Record name | N-(3-chloro-4-methylphenyl)-3-(tetrazol-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID57256978 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
887636-24-0 |
Source
|
Record name | N-(3-chloro-4-methylphenyl)-3-(tetrazol-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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